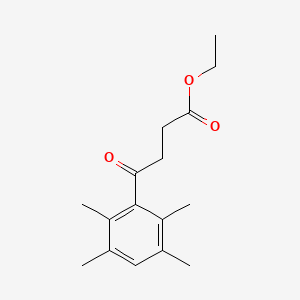

Ethyl 4-(2,3,5,6-tetramethylphenyl)-4-oxobutanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

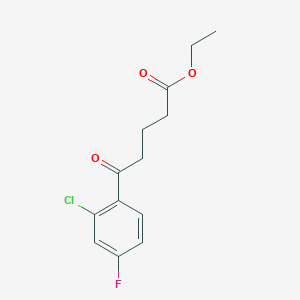

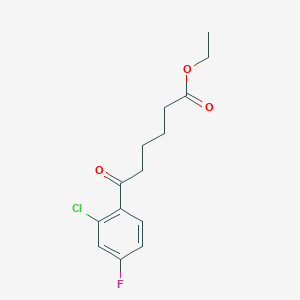

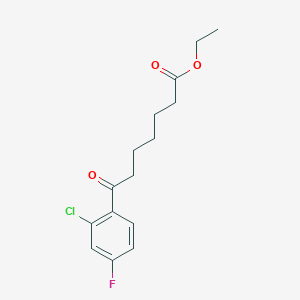

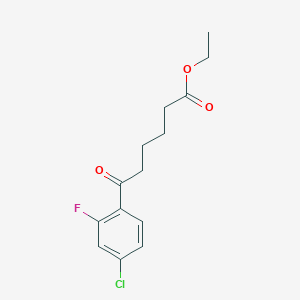

The compound “Ethyl 4-(2,3,5,6-tetramethylphenyl)-4-oxobutanoate” is an ester derived from a tetramethylphenyl-substituted butanoic acid . The presence of the ester functional group (COO-) suggests that it might have been synthesized through an esterification reaction.

Synthesis Analysis

While specific synthesis methods for this compound are not available, esters are typically synthesized through a reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst. In this case, the carboxylic acid would be 4-(2,3,5,6-tetramethylphenyl)-4-oxobutanoic acid and the alcohol would be ethanol .Molecular Structure Analysis

The molecular structure of this compound would include a tetramethylphenyl group attached to a butanoic acid backbone, with an ester functional group at one end . The tetramethylphenyl group is a benzene ring substituted with four methyl groups, which could contribute to the compound’s overall stability and possibly influence its reactivity.科学的研究の応用

Porous Polyelectrolyte Frameworks

This compound is utilized in the synthesis of porous polyelectrolyte frameworks (PPEFs) , which are notable for their high surface areas, robust skeletons, and tunable pores . These frameworks find applications in adsorption , separation , catalysis , sensing , ion conduction , and biomedical applications . The structural diversity of PPEFs allows for the development of advanced materials with potential benefits in various scientific domains.

Electropolymerization

In materials science, the compound serves as a building block for electropolymerization . It can be used to create continuous films that are essential for the development of electronic devices , sensors , and coatings . The resulting polymers exhibit unique properties such as electrical conductivity and chemical resistance , which are critical for industrial applications.

Boron-Containing Conjugated Porous Polymers

The compound is integral in creating boron-containing conjugated porous polymers . These polymers are promising for optoelectronics , catalysis , and sensing due to their high specific surface, chargeable scaffold, strong photoluminescence, and intramolecular charge transfer. They can also be converted to boron-doped porous carbon materials for energy storage and conversion .

Medicine

In the medical field, derivatives of this compound are explored for their potential in treating various disorders such as asthma , heart failure , rhinitis , and urinary incontinence . The compound’s ability to form cocrystals exhibiting supramolecular synthon polymorphism is of particular interest in pharmaceutical formulation .

Environmental Science

The compound’s derivatives are being studied for their role in environmental science . They could be used in the synthesis of materials that help in pollution control , waste management , and environmental remediation .

Energy

In the energy sector, the compound contributes to the development of polyelectrolyte frameworks that can be used in electro-catalysis and photo-catalysis . These frameworks are crucial for the advancement of renewable energy technologies , including solar cells and fuel cells .

Agriculture

Research in agriculture has explored the use of this compound in the synthesis of polymers that respond to pH and temperature changes . These smart materials can be used for controlled release of fertilizers and pesticides, improving efficiency and reducing environmental impact.

Chemical Synthesis

In chemical synthesis, the compound is used for creating polymers with nitroxide radicals on the chains, which are significant for studying segmental motion and polymer dynamics . These studies are essential for designing materials with specific mechanical and thermal properties.

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

ethyl 4-oxo-4-(2,3,5,6-tetramethylphenyl)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-6-19-15(18)8-7-14(17)16-12(4)10(2)9-11(3)13(16)5/h9H,6-8H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJJXGESNOSHMBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=C(C(=CC(=C1C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645856 |

Source

|

| Record name | Ethyl 4-oxo-4-(2,3,5,6-tetramethylphenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(2,3,5,6-tetramethylphenyl)-4-oxobutanoate | |

CAS RN |

40888-48-0 |

Source

|

| Record name | Ethyl 4-oxo-4-(2,3,5,6-tetramethylphenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

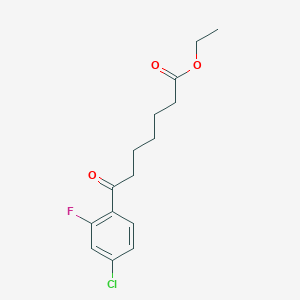

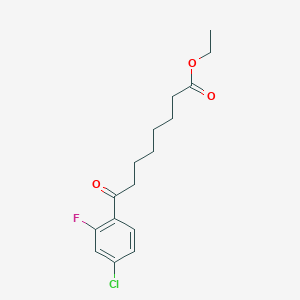

![Ethyl 4-[3-(N,N-dimethylamino)phenyl]-4-oxobutanoate](/img/structure/B1326018.png)

![Ethyl 5-[3-(N,N-dimethylamino)phenyl]-5-oxovalerate](/img/structure/B1326019.png)

![Ethyl 6-[3-(N,N-dimethylamino)phenyl]-6-oxohexanoate](/img/structure/B1326020.png)

![Ethyl 8-[3-(N,N-dimethylamino)phenyl]-8-oxooctanoate](/img/structure/B1326022.png)

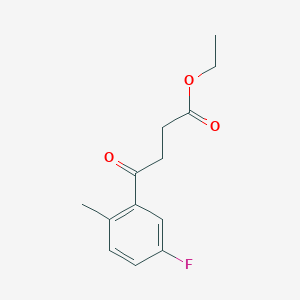

![Ethyl 6-[4-(N,N-dimethylamino)phenyl]-6-oxohexanoate](/img/structure/B1326024.png)

![Ethyl 8-[4-(N,N-dimethylamino)phenyl]-8-oxooctanoate](/img/structure/B1326025.png)

![Ethyl 4-[4-(N,N-diethylamino)phenyl]-4-oxobutanoate](/img/structure/B1326026.png)